6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, a sulfonyl group, and an imino group. Its molecular formula is C16H21N5O4S, and it has a molecular weight of 379.441 g/mol .
Preparation Methods
The synthesis of 6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the sulfonyl group and the imino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The imino group and the sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its mechanism of action depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
- 2-imino-1-(2-methoxyethyl)-3-[(4-chlorophenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 2-imino-1-(2-methoxyethyl)-3-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
371927-44-5 |
---|---|
Molecular Formula |
C21H20N4O4S |
Molecular Weight |
424.5g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H20N4O4S/c1-14-6-8-15(9-7-14)30(27,28)17-13-16-20(25(19(17)22)11-12-29-2)23-18-5-3-4-10-24(18)21(16)26/h3-10,13,22H,11-12H2,1-2H3 |
InChI Key |
QPCPKSDLJYEOJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC |
Origin of Product |
United States |
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